Cas no 168146-84-7 ([(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid)

[(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid structure
168146-84-7 structure
Product Name:[(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid
Numero CAS:168146-84-7
MF:C18H24N6O5
MW:404.420363426209
CID:142101
PubChem ID:9822500
Update Time:2025-04-19

[(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • [(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol
    • (1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol succinate (1:1)
    • (1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol succinate (1:1) (salt)
    • 2-Cyclopentene-1-methanol, 4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-, (1S-cis)-, butanedioate (1:1) (salt)
    • Abacavir succinate
    • Abacavir succinate [USAN]
    • butanedioic acid
    • Butanedoic acid, compd. with (1S,4R)-4-(2-amino-6-(cyclopro
    • UNII-40FH6D8CHK
    • 168146-84-7
    • Abacavir succinate (USAN)
    • ABACAVIR SUCCINATE [MART.]
    • D02734
    • ((1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolsuccinate
    • ABACAVIR SUCCINATE [WHO-DD]
    • [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;butanedioic acid
    • ((1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol succinate
    • CHEMBL2106686
    • [(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl]methanol; butanedioic acid
    • 40FH6D8CHK
    • Q27258326
    • (1S,4R)-4-(2-AMINO-6(CYCLOPROPYLAMINO)-9H-PURIN-9-YL)-2-CYCLOPENTENE-1-METHANOL SUCCINATE(1:1) (SALT)
    • SCHEMBL51933
    • [(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid
    • Inchi: 1S/C14H18N6O.C4H6O4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;5-3(6)1-2-4(7)8/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2H2,(H,5,6)(H,7,8)/t8-,10+;/m1./s1
    • Chiave InChI: BOONDNCXQPMXQT-SCYNACPDSA-N
    • Sorrisi: OC[C@@H]1C=C[C@@H](C1)N1C=NC2C1=NC(N)=NC=2NC1CC1.OC(CCC(=O)O)=O

Proprietà calcolate

  • Massa esatta: 404.181
  • Massa monoisotopica: 404.181
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 7
  • Complessità: 507
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 177A^2

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 1095.4°Cat760mmHg
  • Punto di infiammabilità: 616.3°C
  • PSA: 46.53000
  • LogP: 0.87660
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti